molecular formula C18H13ClN2O2 B2705645 3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 381214-36-4

3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2705645
CAS No.: 381214-36-4
M. Wt: 324.76
InChI Key: NYYLBJDRNSRGFM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” has a molecular weight of 324.76 and a molecular formula of C18H13ClN2O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl ring and a prop-2-enoic acid group . Further analysis such as NMR, HPLC, LC-MS, and UPLC might provide more detailed information about the structure .

Scientific Research Applications

Chlorogenic Acid (CGA) and Pharmacological Applications

Chlorogenic Acid (CGA) is a prominent phenolic compound known for its widespread biological and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. CGA's impact on lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. The comprehensive review by Naveed et al. (2018) emphasizes the need for further research to optimize its biological and pharmacological effects for practical use, such as natural food additives replacing synthetic antibiotics to reduce medicinal costs (Naveed et al., 2018).

Synthesis and Biological Activity of Pyrazole Derivatives

The synthesis and biological activities of pyrazole derivatives, a class of compounds similar in some respects to the target compound, have been extensively explored. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The research by Dar and Shamsuzzaman (2015) outlines various methods for synthesizing pyrazole appended heterocyclic skeletons and highlights their significance in medicinal chemistry due to their broad bioactive profiles (Dar & Shamsuzzaman, 2015).

Potential Applications in Environmental Science

Research on the environmental fate and biodegradation of chlorinated compounds, including chlorophenols, provides insights into the potential environmental applications and implications of similar compounds. Studies on microbial degradation pathways offer perspectives on the environmental stability and degradation of such compounds, highlighting the role of microorganisms in mitigating pollution and protecting public health (Magnoli et al., 2020).

Properties

IUPAC Name

(E)-3-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-15-6-4-5-13(11-15)18-14(9-10-17(22)23)12-21(20-18)16-7-2-1-3-8-16/h1-12H,(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYLBJDRNSRGFM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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